1,3-Bis(1-phenylethyl)urea
CAS No.: 86918-15-2
Cat. No.: VC16031982
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86918-15-2 |
|---|---|
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | 1,3-bis(1-phenylethyl)urea |
| Standard InChI | InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)18-17(20)19-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19,20) |
| Standard InChI Key | DECSQLJEZMEBEG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)NC(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Physical and Thermal Characteristics
Key physical properties are summarized in Table 1. The compound’s high boiling point (497.3°C ) reflects strong intermolecular interactions, while its flash point of 186.3°C indicates moderate flammability. The refractive index (1.572 ) and polar surface area (41.13 Ų ) further underscore its suitability for chromatographic applications.
Table 1: Physicochemical Properties of 1,3-Bis(1-phenylethyl)urea
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.35 g/mol |
| Density | 1.085 g/cm³ |
| Boiling Point | 497.3°C at 760 mmHg |
| Flash Point | 186.3°C |
| LogP | 3.55 |
| Polar Surface Area | 41.13 Ų |
Synthetic Methodologies
Ruthenium-Catalyzed Urea Synthesis
A ruthenium-catalyzed method utilizing methanol as a C1 source has been reported for synthesizing symmetrically substituted ureas. This approach achieves 1,3-bis(phenethyl)urea in 94% yield under mild conditions, avoiding toxic phosgene derivatives . The reaction mechanism involves dehydrogenation of methanol to formaldehyde, followed by condensation with amines to form the urea linkage.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for 1,3-bis(phenethyl)urea (DMSO-d₆) reveals signals at δ 2.64 (t, J = 7.2 Hz, 4H, CH₂), 3.20 (dd, J = 6.7 Hz, 4H, CH₂), and 7.13–7.31 (m, 10H, aromatic protons) . The ¹³C NMR spectrum shows carbonyl resonance at δ 158.57 ppm, with aromatic carbons between δ 126.13 and 142.32 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M + H]⁺ at m/z 269.1652 (calculated: 269.1653) , validating the molecular formula. MALDI-TOF data for related ureas further supports the fragmentation patterns.
Applications in Pharmaceutical Research
Reference Standard in Drug Development
Recent Advances and Future Directions
Recent methodologies emphasize sustainability, such as the aqueous-phase synthesis , which aligns with green chemistry principles. Future research may explore catalytic asymmetric synthesis to access enantiomerically pure derivatives for medicinal applications.
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